molecular formula C14H13BrN2 B14082184 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline

2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B14082184
M. Wt: 289.17 g/mol
InChI Key: ZOLXICRYPQQVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features both a bromopyridine and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, in this case, a bromopyridine . The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield N-oxides, while substitution could yield various substituted pyridines.

Scientific Research Applications

2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor binding.

    Industry: It may be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline exerts its effects is largely dependent on its interaction with biological targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The isoquinoline moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an isoquinoline.

    1-(5-bromopyridin-3-yl)methanamine: Features an amine group instead of an isoquinoline.

    2-(5-Bromopyridin-2-yl)propan-2-ol: Contains a hydroxyl group and a different substitution pattern on the pyridine ring.

Uniqueness

What sets 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline apart is its combination of the bromopyridine and isoquinoline moieties, which can confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline is a compound belonging to the isoquinoline class, which has garnered interest due to its potential biological activities. Isoquinolines are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article explores the biological activity of this specific compound, reviewing available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrNC_{12}H_{10}BrN with a molecular weight of approximately 249.12 g/mol. The presence of the bromine atom and the pyridine ring significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds with similar structures have shown effective inhibition of microtubule assembly, leading to apoptosis in cancer cells. A study demonstrated that certain derivatives could enhance caspase-3 activity, indicating their role in promoting programmed cell death in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Case Study: Microtubule Destabilization

In a screening of various isoquinoline derivatives, compounds were evaluated for their ability to destabilize microtubules. The results indicated that this compound could potentially exhibit similar effects, contributing to its anticancer properties by disrupting cellular mitosis .

Antibacterial Activity

Isoquinoline derivatives have also been investigated for their antibacterial properties. In vitro tests have shown that several compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.

Table 1: Antibacterial Activity of Isoquinoline Derivatives

Compound NameMIC (mg/mL)Bacterial Strain
2-(5-bromopyridin-3-yl)-3,4-dihydro...0.025Staphylococcus aureus
2-(5-bromopyridin-3-yl)-3,4-dihydro...0.0039Escherichia coli
Other Isoquinoline DerivativesVariesVarious Strains

Antifungal Activity

In addition to antibacterial effects, isoquinoline derivatives have shown antifungal activity against various fungi. Research indicates that compounds can inhibit fungal growth through mechanisms similar to those observed in bacterial inhibition.

Table 2: Antifungal Activity of Isoquinoline Derivatives

Compound NameMIC (mg/mL)Fungal Strain
2-(5-bromopyridin-3-yl)-3,4-dihydro...0.078Candida albicans
Other Isoquinoline DerivativesVariesVarious Strains

The biological activities of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : Some isoquinolines act as inhibitors of key enzymes involved in cellular processes, affecting both bacterial and fungal growth.

Properties

Molecular Formula

C14H13BrN2

Molecular Weight

289.17 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H13BrN2/c15-13-7-14(9-16-8-13)17-6-5-11-3-1-2-4-12(11)10-17/h1-4,7-9H,5-6,10H2

InChI Key

ZOLXICRYPQQVMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC(=CN=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.